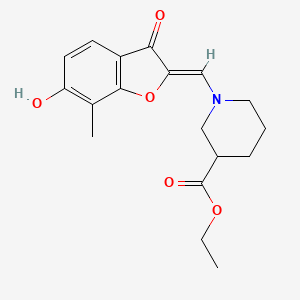

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various chemical reactions and exert significant effects through specific molecular pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves multi-step chemical reactions. The synthetic route begins with the preparation of the benzofuran core, which is achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent reactions introduce the piperidine moiety and the ethyl ester group, often via esterification and amidation reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as acid or base.

Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and the scaling up of reaction volumes. The use of more environmentally friendly solvents and catalysts could also be a consideration in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation:

The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction:

The compound can undergo reduction, particularly at the carbonyl group, to form alcohols or alkanes.

Common reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

Substitution:

The compound can undergo various substitution reactions at different positions, especially in the piperidine ring.

Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, H2O).

Major Products:

Depending on the reactions, products may include substituted benzofuran derivatives, reduced piperidine rings, or oxidized carboxylates.

Applications De Recherche Scientifique

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring and a hydroxymethyl-substituted benzofuran. Research suggests it has diverse potential applications, and its synthesis can be achieved through several methods.

Synthesis

The synthesis of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate can be achieved through several methods.

Potential Applications

The potential applications of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate are diverse:

- It can be used in scientific research .

- It has potential applications in pharmaceutical research .

Interaction Studies

Interaction studies are crucial for understanding the mechanism of action of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate. These studies typically involve:

- Evaluating its binding affinity with target proteins.

- Assessing its effects on cellular pathways.

Several compounds share structural similarities with (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate, which may offer insights into its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Antioxidant, anti-inflammatory |

| 7-Methoxybenzofuran | Similar benzofuran core | Antimicrobial properties |

| Piperine | Alkaloid with piperidine structure | Enhances bioavailability of drugs |

Mécanisme D'action

Mechanism: The compound exerts its effects through various mechanisms depending on the context. For instance, in a biochemical setting, it might interact with specific enzymes, leading to inhibition or activation.

Molecular Targets:

Enzymes with catalytic sites compatible with the compound’s functional groups.

Cellular receptors that might recognize and bind to the compound’s structural motifs.

Pathways Involved:

Signal transduction pathways that are influenced by the compound’s interaction with cellular components.

Comparaison Avec Des Composés Similaires

(Z)-ethyl 1-((6-hydroxy-3-oxo-4-phenyl-2(3H)-ylidene)methyl)piperidine-3-carboxylate

(Z)-ethyl 1-((6-hydroxy-3-oxo-2H-chromen-4-ylidene)methyl)piperidine-3-carboxylate

By understanding the compound’s synthesis, reactions, applications, and mechanisms of action, researchers can leverage its potential in various scientific domains.

Activité Biologique

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound is part of a class of benzofuran derivatives, which have been studied for various pharmacological properties, including antitumor, anticholinergic, and enzyme inhibition effects.

The molecular formula of the compound is C17H20N2O5 with a molecular weight of approximately 332.4 g/mol. The structure features a piperidine ring, a benzofuran moiety, and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety enhances binding affinity, while the benzofuran structure may facilitate interactions with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticholinesterase Activity

Research has indicated that benzofuran derivatives exhibit anticholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

Antitumor Properties

Studies have shown that similar compounds can exhibit significant antitumor activity. For instance, derivatives with structural similarities have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Antitumor Efficacy : A study on related benzofuran compounds demonstrated their ability to inhibit EZH2, a histone methyltransferase implicated in cancer progression. The structure-activity relationship (SAR) highlighted modifications that increased potency against cancer cell lines .

- Neuroprotective Effects : Another investigation into aurone derivatives indicated potential neuroprotective effects through modulation of cholinergic signaling pathways, which could be extrapolated to the target compound due to structural similarities .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticholinesterase | Inhibits acetylcholinesterase | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates activity of specific metabolic enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Activity Description |

|---|---|---|

| Parent Benzofuran | 25 | Base activity against EZH2 |

| Hydroxylated Variant | 10 | Enhanced binding affinity |

| Piperidine Substituted Variant | 5 | Significant increase in cellular potency |

Propriétés

IUPAC Name |

ethyl 1-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-3-23-18(22)12-5-4-8-19(9-12)10-15-16(21)13-6-7-14(20)11(2)17(13)24-15/h6-7,10,12,20H,3-5,8-9H2,1-2H3/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSIJDLILVYHGI-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.